N-[2-methyl-4-(1,3,4-oxadiazol-2-yl)phenyl]-2-phenylethene-1-sulfonamide
Description
Historical Context of Oxadiazole-Sulfonamide Research
The 1,3,4-oxadiazole scaffold first emerged in synthetic chemistry in the late 19th century, but its pharmacological potential remained unexplored until the mid-20th century. In 1884, Tiemann and Krüger synthesized early oxadiazole derivatives, though their work focused on structural curiosity rather than therapeutic applications. The sulfonamide moiety entered medicinal chemistry in 1932 with Gerhard Domagk’s discovery of Prontosil, the first synthetic antibacterial agent. This breakthrough demonstrated sulfonamides’ ability to inhibit bacterial folate synthesis, paving the way for structural hybridization.
The fusion of oxadiazoles and sulfonamides gained momentum in the 1960s when researchers recognized the complementary pharmacological profiles of both groups. Early studies revealed that 1,3,4-oxadiazoles could enhance metabolic stability compared to esters or amides, while sulfonamides provided targeted binding affinity. By the 1990s, systematic structure-activity relationship (SAR) studies began optimizing hybrid molecules like N-[2-methyl-4-(1,3,4-oxadiazol-2-yl)phenyl]-2-phenylethene-1-sulfonamide, leveraging both moieties’ electronic and steric properties.
Significance in Medicinal Chemistry and Drug Discovery
1,3,4-Oxadiazole-sulfonamide derivatives occupy a critical niche in antimicrobial and anti-inflammatory drug development. Their significance stems from three factors:
- Dual-Targeting Capability : The sulfonamide group often interacts with enzymatic active sites (e.g., carbonic anhydrase), while the oxadiazole ring modulates electronic properties to enhance membrane permeability.
- Structural Versatility : Substituents on both components can be tailored to improve potency. For example, fluoro groups on the oxadiazole boost antimicrobial activity, as seen in derivatives tested against Streptococcus pneumoniae.
- Metabolic Stability : The oxadiazole’s aromaticity resists hydrolytic degradation, addressing a key limitation of early sulfonamide drugs.
Recent studies highlight these hybrids’ efficacy against multidrug-resistant pathogens. Compounds like OX7 and OX11, which share structural similarities with this compound, inhibit Pseudomonas aeruginosa growth at MIC values ≤4 µg/mL.
Structural Components and Their Biological Relevance
The compound’s structure integrates three pharmacophoric elements:
1.3.1. 1,3,4-Oxadiazole Ring
- Hydrogen Bond Acceptors : The ring’s nitrogen and oxygen atoms form hydrogen bonds with bacterial dihydrofolate reductase (DHFR).
- Electron-Withdrawing Effects : The heterocycle’s electron-deficient nature enhances interaction with hydrophobic enzyme pockets.
1.3.2. Sulfonamide Group
- Acid-Base Properties : The sulfonamide’s pKa (~10) facilitates ionization at physiological pH, improving solubility and target binding.
- T-shaped π-Stacking : The SO₂ group engages in aromatic interactions with tyrosine residues in carbonic anhydrase.
1.3.3. Aryl Substituents
- 2-Methylphenyl Group : The methyl substituent at position 2 increases lipophilicity (clogP ≈ 3.2), enhancing blood-brain barrier penetration.
- 2-Phenylethene Linker : The vinyl group introduces conformational rigidity, reducing entropy penalties during protein binding.
Table 1: Substituent Effects on Biological Activity
Research Evolution and Current Status
Synthetic Advancements :
Early routes relied on mercury oxide-mediated cyclization of hydrazones, yielding this compound analogs in ≤65% yields. Modern methods employ α-bromo nitroalkanes and acyl hydrazides under aqueous conditions, achieving 74–92% yields with greener protocols.
Current Trends :
- Hybrid Molecules : Integrating oxadiazole-sulfonamide motifs with quinolones or β-lactams to combat resistance.
- Computational Design : Molecular docking studies optimize substituent patterns for DHFR inhibition.
- Broad-Spectrum Activity : Recent derivatives show dual antidiabetic and anti-inflammatory effects, with IC₅₀ values <10 µM against α-glucosidase.
Despite progress, challenges remain in balancing solubility and bioavailability. The compound’s logP of 3.8 suggests potential formulation hurdles, driving research into prodrug strategies.
Properties
IUPAC Name |
N-[2-methyl-4-(1,3,4-oxadiazol-2-yl)phenyl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-13-11-15(17-19-18-12-23-17)7-8-16(13)20-24(21,22)10-9-14-5-3-2-4-6-14/h2-12,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGFNFZYHQQETM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN=CO2)NS(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 1,3,4-oxadiazole derivatives involves the cyclization of acylhydrazides with carbon disulfide or other suitable reagents under acidic or basic conditions . The resulting oxadiazole intermediate can then be further functionalized to introduce the phenyl and sulfonamide groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener synthesis methods to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-4-(1,3,4-oxadiazol-2-yl)phenyl]-2-phenylethene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions can be facilitated by reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing heterocyclic rings.
Medicine: The compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-[2-methyl-4-(1,3,4-oxadiazol-2-yl)phenyl]-2-phenylethene-1-sulfonamide is likely related to its ability to interact with specific molecular targets. The 1,3,4-oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities . The sulfonamide group may also contribute to the compound’s activity by enhancing its binding affinity to target proteins.
Comparison with Similar Compounds
Structural Analogues from Patent Literature
A key comparison can be drawn with chiral N-(1,3,4-oxadiazol-2-yl)phenyl carboxylic acid amides (European Patent Bulletin, 2024), which share the 1,3,4-oxadiazole core but differ in critical substituents:
| Feature | Target Compound | Patent Compounds |
|---|---|---|
| Functional Group | Sulfonamide (-SO₂NH-) | Carboxamide (-CONH-) |
| Chirality | Not explicitly stated (likely achiral) | Chiral centers present |
| Core Heterocycle | 1,3,4-Oxadiazole | 1,3,4-Oxadiazole |
| Applications | Undisclosed (potential pharmaceuticals) | Herbicides |
Key Differences :
- Biological Activity : The patent compounds exhibit herbicidal activity, possibly via inhibition of plant-specific enzymes (e.g., acetolactate synthase). The target compound’s styryl group and sulfonamide may redirect activity toward mammalian targets, such as kinases or proteases .
- Stereochemical Complexity : Chirality in the patent compounds suggests enantiomer-specific herbicidal effects, whereas the target compound’s achiral structure may simplify synthesis and reduce regulatory hurdles.
Physicochemical and Electronic Properties
- Metabolic Stability : The 1,3,4-oxadiazole ring in both compounds resists oxidative degradation, but the sulfonamide group may confer greater resistance to hydrolysis than carboxamides.
Biological Activity
N-[2-methyl-4-(1,3,4-oxadiazol-2-yl)phenyl]-2-phenylethene-1-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its synthesis, characterization, and pharmacological properties, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
The compound features a sulfonamide group linked to a phenylethene structure and a 1,3,4-oxadiazole moiety. The synthesis typically involves the reaction of 2-methyl-4-(1,3,4-oxadiazol-2-yl)aniline with appropriate sulfonyl chlorides under controlled conditions to yield the desired sulfonamide derivative.
Synthesis Overview
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 2-methyl-4-(1,3,4-oxadiazol-2-yl)aniline + sulfonyl chloride | DMF, reflux | This compound |
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the oxadiazole ring exhibit significant antimicrobial activity. For instance, derivatives of 1,3,4-oxadiazole have shown effectiveness against various bacterial strains.
Case Study: Antimicrobial Screening
In a study evaluating the antimicrobial properties of oxadiazole derivatives:
- Tested Strains : Escherichia coli, Staphylococcus aureus
- Results : The compound exhibited minimum inhibitory concentration (MIC) values indicating potent antibacterial activity.
Anticancer Properties
Research has also indicated that oxadiazole derivatives can possess anticancer properties. A study highlighted the cytotoxic effects of related compounds on cancer cell lines.
Research Findings
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.5 |
| A549 (Lung) | 12.3 |
These findings suggest that this compound could be further explored for its potential as an anticancer agent.
The biological activity of this compound may be attributed to its ability to interfere with specific enzymatic pathways or cellular mechanisms. For instance, oxadiazoles are known to inhibit carbonic anhydrase enzymes selectively.
Key Mechanisms Identified:
- Enzyme Inhibition : The compound acts as a selective inhibitor of carbonic anhydrase II.
- Cell Cycle Arrest : Induces apoptosis in cancer cells by disrupting cell cycle progression.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies have shown that the compound undergoes metabolic transformations leading to various metabolites.
Metabolite Identification
| Metabolite Name | Detection Method |
|---|---|
| N-hydroxy-N-[2-methyl-4-(1,3,4-oxadiazol-2-yl)phenyl]-benzenesulfonamide | HPLC-MS/MS |
| 4-(5-hydroxymethyl)-1,3,4-oxadiazol-2-yl-benzenesulfonamide | HPLC-MS/MS |
These metabolites are essential for understanding the compound's efficacy and safety profile.
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for preparing N-substituted sulfonamide derivatives containing 1,3,4-oxadiazole moieties?
- Methodological Answer : A common approach involves condensing acyl halides with sulfonamide precursors in pyridine under reflux. For example, 4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)benzenesulfonamide reacts with benzoyl chloride in pyridine at 60°C for 12 hours, followed by crystallization from acetone. This method ensures high yields and purity, validated via -NMR, -NMR, and elemental analysis .
Q. How is the structural characterization of this compound validated in crystallographic studies?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed to resolve bond lengths, angles, and intermolecular interactions. For analogous sulfonamide-oxadiazole hybrids, SHELX software (e.g., SHELXL for refinement) is used to analyze hydrogen bonding (e.g., C–H⋯O interactions) and π-π stacking, critical for understanding packing behavior. Discrepancies between experimental and computational bond angles should be cross-validated using tools like Mercury or Olex2 .
Q. Which spectroscopic techniques are essential for confirming the purity and functional groups of this compound?
- Methodological Answer :
- FTIR : Identifies sulfonamide S=O stretches (~1350–1150 cm) and oxadiazole C=N/C–O bands (~1600–1500 cm).
- NMR : -NMR detects aromatic protons and sulfonamide NH protons (δ 10–12 ppm), while -NMR confirms carbonyl (C=O) and oxadiazole carbons.
- Elemental Analysis : Validates stoichiometry (C, H, N, S) within ±0.4% deviation .
Advanced Research Questions
Q. How can computational docking studies predict the enzyme inhibitory activity of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) is performed against target enzymes like human carbonic anhydrase II (hCA II, PDB: 5NY3) or acetylcholinesterase (AChE, PDB: 4EY7). Key steps:
Prepare the ligand (compound) and receptor (enzyme) files using UCSF Chimera.
Define the binding site around catalytic residues (e.g., Zn in hCA II).
Analyze interactions (hydrogen bonds, hydrophobic contacts) and calculate binding energies (ΔG). For example, sulfonamide derivatives exhibit strong binding to hCA II via sulfonyl oxygen-Zn$ ^{2+} coordination .
Q. What strategies resolve contradictions between in vitro bioactivity data and computational predictions?
- Methodological Answer :
- Experimental Replicates : Ensure enzyme inhibition assays (e.g., Ellman’s method for AChE) are performed in triplicate with controls.
- Dynamics Simulations : Run molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over time.
- SAR Analysis : Modify substituents (e.g., ethylthio vs. methyl groups on oxadiazole) to correlate structural features with activity trends. Discrepancies may arise from solvation effects or unaccounted protein flexibility in docking .
Q. How does the compound’s crystal packing influence its physicochemical properties?
- Methodological Answer : SC-XRD reveals that centrosymmetric hydrogen bonds (e.g., C9–H9B⋯O3) and π-π stacking between phenyl rings enhance thermal stability and reduce solubility. These interactions are quantified using CrystalExplorer to calculate Hirshfeld surfaces and contact contribution percentages. Such data guide solvent selection for recrystallization or co-crystal design .
Q. Can this compound serve as a stationary phase in chromatographic separations?
- Methodological Answer : Analogous 1,3,4-oxadiazole derivatives (e.g., N,N-terephthalylidene-bis-4-butyl aniline) are used in gas-liquid chromatography (GLC) to separate polyaromatic hydrocarbons. Key parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
